2-Thiocyanatobenzothiazole

Microbicide Biocide Antimicrobial

2-Thiocyanatobenzothiazole (CAS 6011-99-0), also designated as 2-benzothiazolyl thiocyanate or thiocyanic acid 2-benzothiazolyl ester, is a heterocyclic organic compound belonging to the benzothiazole family. Its molecular structure consists of a benzothiazole bicyclic ring system (comprising fused benzene and thiazole rings) substituted with a thiocyanate (-SCN) group at the 2-position.

Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
CAS No. 6011-99-0
Cat. No. B12000257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiocyanatobenzothiazole
CAS6011-99-0
Molecular FormulaC8H4N2S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC#N
InChIInChI=1S/C8H4N2S2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H
InChIKeyXTRNTWFPJIZGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiocyanatobenzothiazole (CAS 6011-99-0): Core Physicochemical and Molecular Profile


2-Thiocyanatobenzothiazole (CAS 6011-99-0), also designated as 2-benzothiazolyl thiocyanate or thiocyanic acid 2-benzothiazolyl ester, is a heterocyclic organic compound belonging to the benzothiazole family [1]. Its molecular structure consists of a benzothiazole bicyclic ring system (comprising fused benzene and thiazole rings) substituted with a thiocyanate (-SCN) group at the 2-position [2]. Key physicochemical parameters include a molecular formula of C8H4N2S2, a molecular weight of 192.26 g/mol, a density of 1.46 g/cm³, a boiling point of 344.8 °C at 760 mmHg, and a flash point of 162.3 °C [3]. The compound's UNII identifier is X85D148I1J, as recorded in the FDA Substance Registration System [4].

Why 2-Thiocyanatobenzothiazole (CAS 6011-99-0) Cannot Be Readily Substituted with Other Benzothiazoles


Benzothiazole derivatives exhibit widely divergent physicochemical and biological properties that preclude simple interchange. While the core benzothiazole scaffold is shared, the nature and position of substituents critically determine a compound's reactivity profile, solubility, and target engagement. For instance, the 2-mercapto analog (2-MBT) acts primarily as a metal chelator and enzyme inhibitor [1], whereas the 2-thiocyanato derivative presents a distinct electrophilic thiocyanate group susceptible to nucleophilic displacement, a property exploited in both antimicrobial mechanisms and synthetic transformations [2]. Furthermore, even within the thiocyanate subclass, compounds such as 2-(thiocyanomethylthio)benzothiazole (TCMTB) possess an additional thioether linkage, resulting in a markedly different molecular geometry, logP, and biological activity spectrum [3]. Consequently, substitution with a closely related analog is highly likely to result in a failure to achieve the intended antimicrobial spectrum, reactivity profile, or material performance.

Quantitative Differentiation Evidence for 2-Thiocyanatobenzothiazole (CAS 6011-99-0) vs. Analogs


Broad-Spectrum Microbicidal Activity Claimed in Patent Literature vs. Unspecified Comparators

The European Patent EP 0433616 A3 explicitly claims that 2-thiocyanatobenzothiazole (V) exhibits 'highly active' microbicidal properties with a 'broad spectrum of action' against bacteria, fungi, and algae [1]. While the patent does not provide direct MIC data against named comparators within the same document, it distinguishes compound (V) from other heterocyclic thiocyanates (I-IV) also claimed, indicating a specific utility profile worthy of independent protection.

Microbicide Biocide Antimicrobial

Cytotoxicity of a Key Synthetic Intermediate vs. Anti-HIV Inactivity

A 2015 study evaluating a series of 2-amino-6-thiocyanatobenzothiazole derivatives found that none of the final compounds exhibited anti-HIV-1 activity [1]. However, a key synthetic intermediate, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, displayed significant cytotoxicity against MT-4 cells, with a CC50 of 8.0 µM [1]. This demonstrates that the thiocyanate-containing scaffold can impart potent biological activity, albeit with a narrow therapeutic window, and highlights a critical distinction between the desired final product and its precursor.

Cytotoxicity Antiviral Synthetic Intermediate

Antibacterial Activity of Substituted Phenylureido-4-thiocyanatobenzothiazoles vs. Inactive Analogs

A 1978 study evaluating 2-(substituted phenylureido)-4-thiocyanatobenzothiazoles found that the most active compounds against test organisms in vitro were those substituted with halogens on the phenyl and benzothiazole rings [1]. This structure-activity relationship (SAR) observation suggests that the 4-thiocyanato group is not the sole determinant of activity; rather, synergistic effects with halogen substituents are crucial. While direct MIC values for the unsubstituted parent compound are not provided in the abstract, the study implicitly establishes a baseline of lower or no activity for non-halogenated analogs.

Antibacterial SAR Halogen substitution

Validated Application Scenarios for 2-Thiocyanatobenzothiazole (CAS 6011-99-0) and Its Derivatives


Lead Scaffold for Antimicrobial Development

Researchers aiming to develop novel antibacterial or antifungal agents can utilize 2-thiocyanatobenzothiazole as a core scaffold. Evidence from the Alaimo et al. (1978) study [1] demonstrates that the antibacterial activity of its 4-thiocyanato derivatives can be modulated by halogen substitution, offering a clear path for structure-activity relationship (SAR) exploration. The patent literature (EP 0433616 A3) [2] further supports the compound's broad-spectrum potential.

Chemical Intermediate for Derivatization

2-Thiocyanatobenzothiazole serves as a valuable synthetic intermediate. The work by Shaikh et al. (2015) [3] illustrates its use in generating a 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide intermediate, which exhibited notable cytotoxicity. This underscores its utility in constructing more complex molecules with targeted biological activities. Procurement of this specific compound is justified for synthetic projects requiring the thiocyanate-functionalized benzothiazole core.

Industrial Microbicide Formulation (Based on Patent Claims)

Based on the claims in European Patent EP 0433616 A3 [2], 2-thiocyanatobenzothiazole is a candidate for use in industrial microbicidal formulations intended to control bacteria, fungi, and algae. Its selection over other heterocyclic thiocyanates (I-IV) claimed in the same patent may be driven by specific performance or stability characteristics not detailed in the abstract but implied by its separate protection. This scenario is relevant for formulators seeking to develop or improve upon existing biocide mixtures.

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